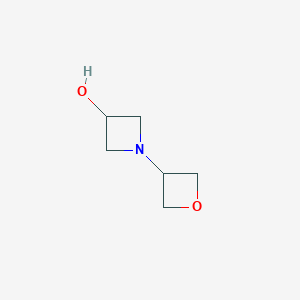

1-(Oxetan-3-yl)azetidin-3-ol

Description

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-(oxetan-3-yl)azetidin-3-ol |

InChI |

InChI=1S/C6H11NO2/c8-6-1-7(2-6)5-3-9-4-5/h5-6,8H,1-4H2 |

InChI Key |

VCXRNTNZRLMXRU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2COC2)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(Oxetan-3-yl)azetidin-3-ol involves the formation of oxetane and azetidine rings, which are known for their unique structural properties. Recent studies have highlighted methods for synthesizing oxetane and azetidine ethers, demonstrating their stability compared to traditional esters under physiological conditions. These compounds can serve as intermediates in the synthesis of more complex molecules, showcasing their versatility in organic chemistry .

Biological Activities

This compound exhibits several biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Compounds containing oxetane and azetidine motifs have shown promising antibacterial effects. For instance, derivatives of oxetane have been reported to possess significant activity against various bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Activity : The structural characteristics of this compound allow it to interact with biological targets involved in cancer progression. Some derivatives have been identified as effective against cancer cell lines, suggesting their utility in anticancer therapies .

- Neurological Applications : Certain oxetane derivatives have been explored for their potential in treating neurological disorders. For example, analogs of known drugs like donepezil, which is used for Alzheimer's disease, have been synthesized using oxetane structures to enhance efficacy and reduce side effects .

Pharmacophore Development

The unique three-dimensional structure of this compound allows it to serve as a bioisostere for other functional groups in drug design. Its application as a pharmacophore can lead to the development of novel therapeutic agents with improved pharmacokinetic profiles. The compound's ability to modulate interactions with biological targets makes it a valuable scaffold in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study demonstrated that 3,3-disubstituted oxetane derivatives exhibited significant antimycobacterial activity. The researchers synthesized various oxetanes and tested their efficacy against Mycobacterium tuberculosis, finding promising results that warrant further investigation into their potential as new antibiotics .

Case Study 2: Anticancer Agents

Research focused on azetidine-containing compounds revealed that they could inhibit cancer cell proliferation. Specifically, derivatives resembling this compound were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity and suggesting pathways for further optimization in drug design .

Case Study 3: Neurological Drug Development

In another study, the synthesis of oxetane analogs of established drugs highlighted their potential in treating neurological disorders. By modifying the core structure with an oxetane moiety, researchers were able to enhance solubility and bioavailability compared to the original compounds .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Impact : Bulky groups (e.g., benzhydryl in 1-Benzhydrylazetidin-3-ol) improve target binding but may reduce solubility . Fluorinated aromatic systems (e.g., in ) enhance electronic interactions but increase molecular weight .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

Key Observations:

- Hydrochloride salts (e.g., Azetidin-3-ol hydrochloride) exhibit enhanced aqueous solubility due to ionic character .

- Bulky substituents (e.g., benzhydryl) reduce solubility but improve lipophilicity, aiding membrane permeability .

Pharmacological Relevance

Preparation Methods

Horner-Wadsworth-Emmons Reaction for Azetidine Functionalization

The Horner-Wadsworth-Emmons (HWE) reaction has been adapted to introduce oxetane moieties into azetidine frameworks. A representative protocol involves phosphonate esters derived from oxetan-3-carbaldehydes reacting with azetidin-3-one under basic conditions . For instance, sodium hydride (NaH) in tetrahydrofuran (THF) promotes the formation of the desired product in 65% yield, with excellent stereocontrol at the newly formed stereocenter .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Base | NaH (2.5 equiv) |

| Solvent | THF, 0°C → rt |

| Reaction Time | 12 h |

| Yield | 65% |

This method benefits from the HWE reaction’s inherent tolerance for diverse substituents, enabling the synthesis of analogs with aryl, alkyl, or heteroaryl groups .

Nucleophilic Substitution Reactions

Nucleophilic displacement of leaving groups (e.g., bromine, tosylate) on preformed azetidine or oxetane rings provides a direct route to the target compound. A notable example involves the reaction of 3-bromoazetidine with oxetan-3-ol under basic conditions (Scheme 2) . Using potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) at 80°C, the product is obtained in 58% yield after chromatography .

Mechanistic Considerations :

-

The reaction proceeds via an SN2 mechanism, leading to inversion of configuration at the azetidine carbon.

-

Competing elimination pathways are minimized by using polar aprotic solvents and low temperatures during initial mixing .

Ring-Contraction Strategies from Carbohydrate Derivatives

Ring contraction of six-membered sugar derivatives offers a stereocontrolled approach to oxetane-azetidine hybrids. For example, glucuronolactone derivatives undergo base-mediated contraction to form oxetane intermediates, which are subsequently functionalized with azetidine fragments . In a reported procedure, treatment of methyl glucuronate with benzylamine in methanol yields an oxetane-carboxylate intermediate, which is then coupled with azetidin-3-ol via EDCI/HOBt-mediated amidation (72% yield over two steps) .

Challenges :

-

Epimerization at stereocenters during ring contraction necessitates careful optimization of reaction conditions.

-

Multi-step synthesis increases overall process complexity.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of major methods:

| Method | Yield Range | Temperature Range | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Brønsted Acid Catalysis | 68–72% | 25–40°C | High | Moderate |

| HWE Reaction | 60–65% | 0°C → rt | Moderate | High |

| Nucleophilic Substitution | 55–58% | 80°C | High | Low |

| Ring Contraction | 70–72% | 25–100°C | Low | High |

| Minisci Reaction | 45–50% | rt – 50°C | Moderate | None |

Q & A

Basic: What are common synthetic routes for preparing 1-(Oxetan-3-yl)azetidin-3-ol, and what intermediates are critical for yield optimization?

Methodological Answer:

The synthesis typically involves coupling oxetane derivatives with azetidin-3-ol. A key intermediate is oxetan-3-ol (CAS 7748-36-9), which undergoes nucleophilic substitution or reductive amination with azetidine precursors. For example, a related compound, (R)-1-(3-Amino-4-(phenylthio)butyl)azetidin-3-ol, was synthesized via azetidin-3-ol reacting with a brominated intermediate under basic conditions . Yield optimization depends on protecting group strategies (e.g., tert-butyl carbamates) and catalysts like palladium nanoparticles for hydrogenation steps .

Advanced: How can reaction conditions be optimized to mitigate ring-opening side reactions during oxetane-azetidine coupling?

Methodological Answer:

Oxetane rings are prone to acid- or base-mediated ring-opening. To suppress this:

- Use mild bases (e.g., K₂CO₃) instead of strong bases like NaH.

- Employ low-temperature conditions (0–5°C) during coupling.

- Utilize protecting groups (e.g., Boc for amines) to stabilize reactive sites.

Evidence from hydrogenation studies of acetylenic compounds suggests that ligand-modified palladium catalysts improve selectivity for saturated products while preserving oxetane integrity . Patent data also highlights solvent choice (e.g., THF over DMF) as critical for minimizing decomposition .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : NMR resolves oxetane (δ 4.5–5.0 ppm) and azetidine (δ 3.2–3.8 ppm) protons. NMR distinguishes oxygenated carbons (oxetane C-O at ~80 ppm) and azetidine N-bearing carbons (~60 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 253.60 for a structurally similar azetidine derivative) .

- IR : Stretching frequencies for -OH (3200–3600 cm) and C-O (1050–1150 cm) validate functional groups.

Advanced: How does the steric and electronic profile of substituents on oxetane/azetidine rings influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., 3-methyloxetane) hinder nucleophilic attack, requiring larger catalysts (e.g., Pd/XPhos).

- Electronic Effects : Electron-withdrawing groups (e.g., oxetan-3-one) activate azetidine for nucleophilic substitution but may destabilize intermediates.

A study on 3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid demonstrated that fused ring systems enhance rigidity, altering regioselectivity in Suzuki couplings . Computational modeling (DFT) is recommended to predict substituent effects on transition states.

Basic: What are the challenges in isolating enantiopure this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Racemization : Basic conditions during workup can epimerize stereocenters. Use buffered aqueous solutions (pH 6–7) for extraction.

- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers.

In a related synthesis, enantiomeric excess (>98%) was achieved via crystallization of a hemioxalate salt .

Advanced: How can contradictory NMR data for azetidine derivatives be resolved?

Methodological Answer:

Discrepancies often arise from:

- Conformational Flexibility : Azetidine rings exhibit puckering, causing splitting in NMR. Use variable-temperature NMR to freeze conformers.

- Solvent Effects : Deuterated solvents (CDCl₃ vs. D₂O) shift proton signals. Cross-validate with COSY and HSQC experiments.

For example, a compound with δ 3.38–3.20 ppm (azetidine protons) showed splitting in D₂O due to hydrogen bonding, resolved by re-measuring in CD₃OD .

Basic: What analytical methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA).

- LC-MS/MS : MRM transitions (e.g., m/z 158 → 140 for azetidine fragments) enhance specificity.

- NMR qNMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable absolute quantification .

Advanced: What computational tools predict the metabolic stability of this compound derivatives?

Methodological Answer:

- ADMET Predictors : Software like Schrödinger’s QikProp models CYP450 metabolism and plasma protein binding.

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to identify sites of oxidative metabolism.

A study on Bcl-2 inhibitors used DFT to optimize azetidine derivatives for reduced hepatic clearance .

Basic: What safety protocols are recommended for handling azetidine derivatives in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors (azetidines are often volatile).

- Waste Disposal : Collect hazardous waste separately; neutralize amines with dilute HCl before disposal .

Advanced: How do structural modifications of this compound impact its biological activity in kinase inhibition assays?

Methodological Answer:

- Oxetane as a Bioisostere : Replaces carbonyl groups to enhance solubility and reduce off-target binding.

- Azetidine Rigidity : Constrains conformation, improving selectivity for ATP-binding pockets.

In Bcl-xL inhibitors, the oxetane-azetidine scaffold increased binding affinity by 10-fold compared to morpholine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.